molecular formula C14H20N2O B5436211 N-butyl-2-methyl-1-indolinecarboxamide

N-butyl-2-methyl-1-indolinecarboxamide

Cat. No. B5436211
M. Wt: 232.32 g/mol
InChI Key: DSTZGTMWHFCETE-UHFFFAOYSA-N
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Description

N-butyl-2-methyl-1-indolinecarboxamide falls within the category of indoline derivatives, which are of significant interest due to their wide range of applications in organic synthesis and medicinal chemistry. These compounds, including this compound, are studied for their potential in creating complex molecular architectures and their roles in pharmaceuticals.

Synthesis Analysis

The synthesis of complex indoline derivatives often involves multicomponent reactions or C-H functionalization strategies. For instance, methods developed for the synthesis of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination highlight the efficiency of using unactivated C-H bonds, especially the C(sp3)-H bond of methyl groups, as functional groups in organic synthesis (He et al., 2012).

Molecular Structure Analysis

The molecular structure of indoline derivatives like N-methyl-1H-indole-2-carboxamide has been elucidated through techniques like single crystal X-ray diffraction. These structures are often planar, with hydrogen bonding playing a crucial role in their crystal packing (Manríquez et al., 2009).

Chemical Reactions and Properties

Indoline derivatives undergo various chemical reactions, including [4 + 3]-annulation and unexpected migration of carboxylate/amide groups, demonstrating their versatility in organic synthesis (Karuppu Selvaraj et al., 2019). Additionally, the copper-catalyzed intramolecular C-H oxidation/acylation leading to indoline-2,3-diones showcases the diverse reactivity of these compounds (Tang et al., 2010).

Physical Properties Analysis

Quantum-chemical calculations offer insights into the formation energies, enthalpies, and entropies of indoline derivatives, predicting their structures and properties in biological environments (Volod’kin et al., 2013). This analysis is critical for understanding the physical behaviors of these compounds.

Chemical Properties Analysis

The chemical properties of indoline derivatives, including this compound, are often characterized by their reactivity in organic synthesis. Techniques such as equimolar reactions involving free carboxylic acids and amines highlight the rapid formation of carboxamides, a key feature of these compounds (Bald et al., 1975).

Mechanism of Action

If the compound is biologically active, this would involve a discussion of how it interacts with biological systems to exert its effects .

Safety and Hazards

This would involve a discussion of any hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

properties

IUPAC Name

N-butyl-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-4-9-15-14(17)16-11(2)10-12-7-5-6-8-13(12)16/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTZGTMWHFCETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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